N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922369-45-7
VCID: VC6294869
InChI: InChI=1S/C14H11FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h2-7H,8H2,1H3
SMILES: CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)F
Molecular Formula: C14H11FN2O2S
Molecular Weight: 290.31

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.: 922369-45-7

Cat. No.: VC6294869

Molecular Formula: C14H11FN2O2S

Molecular Weight: 290.31

* For research use only. Not for human or veterinary use.

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide - 922369-45-7

Specification

CAS No. 922369-45-7
Molecular Formula C14H11FN2O2S
Molecular Weight 290.31
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C14H11FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h2-7H,8H2,1H3
Standard InChI Key RSRXMLVUBQQHMI-UHFFFAOYSA-N
SMILES CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is defined by its IUPAC name and structural features:

  • IUPAC Name: N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

  • Molecular Formula: C₁₄H₁₁FN₂O₂S

  • Molecular Weight: 290.31 g/mol

  • SMILES Notation: CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)F

  • InChI Key: RSRXMLVUBQQHMI-UHFFFAOYSA-N

The compound’s structure combines a fluorinated benzothiazole ring, a furanmethyl group, and an acetamide backbone. The benzothiazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the fluorine atom at the 6-position enhances electronegativity and potential bioactivity .

Crystallographic and Spectroscopic Data

Although single-crystal X-ray data are unavailable, spectroscopic characterization methods provide critical insights:

  • ¹H NMR: Protons on the furan ring resonate between δ 6.2–7.4 ppm, while the acetamide methyl group appears near δ 2.1 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is observed at ~168 ppm, with aromatic carbons in the benzothiazole ring ranging from 115–150 ppm .

  • Mass Spectrometry: ESI-MS analysis typically shows a molecular ion peak at m/z 291.3 [M+H]⁺, consistent with the molecular weight.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityNot fully characterized
Melting PointData unavailable
LogP (Partition Coefficient)Estimated ~2.1 (calculated)

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide involves multi-step organic reactions, optimized for yield and purity:

Step 1: Preparation of 6-Fluorobenzo[d]thiazol-2-amine

Fluorination of 2-aminobenzo[d]thiazole using Selectfluor® or similar agents introduces the fluorine substituent at the 6-position. Yields typically range from 65–75% under anhydrous conditions .

Step 2: N-Alkylation with Furan-2-ylmethyl Bromide

The amine undergoes alkylation with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). This step achieves 80–85% yield after purification via column chromatography .

Step 3: Acetylation Reaction

The secondary amine is acetylated using acetic anhydride or acetyl chloride, yielding the final acetamide derivative. Reaction monitoring via TLC ensures completion, with final purity >95% by HPLC .

Table 2: Optimization Parameters for Key Synthetic Steps

ParameterOptimal ConditionImpact on Yield
Temperature (Alkylation)60°CMaximizes to 85%
Solvent (Acetylation)DichloromethaneEnhances rate
Catalyst (Pd(0))5 mol%Avoids side products

Reaction Mechanisms

The alkylation step proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of furan-2-ylmethyl bromide. Steric hindrance from the benzothiazole ring necessitates elevated temperatures to overcome activation energy barriers .

CompoundUrease IC₅₀ (µM)Antibacterial MIC (µg/mL)Antioxidant % Inhibition
N-(6-Fluorobenzo[d]thiazol-2-yl)acetamide9.364 (S. aureus)55
N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide11.2128 (E. coli)48
Standard (Thiourea)21.0

Computational and Molecular Modeling Insights

Molecular Docking Simulations

Docking studies using AutoDock Vina position the acetamide carbonyl within 2.8 Å of urease’s His492, forming a stable hydrogen bond (ΔG = -9.2 kcal/mol) . The fluorobenzothiazole ring occupies a hydrophobic pocket, enhancing binding affinity .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan methyl group.

  • Toxicity: Ames test predictions indicate low mutagenic risk (Class V) .

Industrial and Research Applications

Pharmaceutical Development

As a urease inhibitor, this compound is a candidate for anti-ulcer therapeutics. Preclinical studies in rodent models show 60% reduction in gastric ulceration at 10 mg/kg doses .

Agricultural Chemistry

Derivatives act as nitrification inhibitors, reducing soil urea hydrolysis by 40% in field trials—a potential application in sustainable agriculture .

Challenges and Future Directions

Current limitations include poor aqueous solubility and metabolic instability. Structural modifications, such as PEGylation or prodrug formulations, may address these issues. Ongoing research aims to validate in vivo efficacy and optimize synthetic scalability.

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